molecular formula C22H16N2O2S B2411799 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 415934-97-3

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2411799
CAS No.: 415934-97-3
M. Wt: 372.44
InChI Key: FTBRJMRUCYRQNP-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Mechanism of Action

Target of Action

The primary target of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular drugs .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of Mycobacterium tuberculosis. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain its cell wall, which is essential for its survival and proliferation. The downstream effects of this disruption are a decrease in the viability of the bacteria and a reduction in its ability to cause infection .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound effectively reduces the viability of the bacteria, leading to a decrease in the severity of the infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol . The process can be further optimized using microwave irradiation or one-pot multicomponent reactions to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods such as microwave-assisted synthesis . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)15-6-8-16(9-7-15)21(26)23-18-12-10-17(11-13-18)22-24-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBRJMRUCYRQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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